ETHYL 2-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethoxyphenyl group, a pyrimidinylthio group, and a thiophenecarboxylate group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 4-[4-(difluoromethoxy)phenyl]-2-pyrimidinylthio intermediate, followed by its reaction with acetyl chloride to form the thioacetyl derivative. This intermediate is then reacted with ethyl 4,5-dimethyl-3-thiophenecarboxylate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl and thiophenecarboxylate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The difluoromethoxyphenyl group may interact with hydrophobic pockets in proteins, while the pyrimidinylthio group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[({4-[4-(methoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 2-{[({4-[4-(fluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Uniqueness
Ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and metabolic stability compared to similar compounds. This structural feature may also influence its binding affinity and selectivity for molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[[2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O4S2/c1-4-30-20(29)18-12(2)13(3)33-19(18)27-17(28)11-32-22-25-10-9-16(26-22)14-5-7-15(8-6-14)31-21(23)24/h5-10,21H,4,11H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNSVDUKCVIYLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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